N-(3,3-diphenylpropyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
N-(3,3-diphenylpropyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, a thiophene moiety, and a diphenylpropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diphenylpropyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to handle the complex reaction sequences .
Chemical Reactions Analysis
Types of Reactions
N-(3,3-diphenylpropyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the pyrimidine carbonyl groups can produce diols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, N-(3,3-diphenylpropyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets to modulate biological pathways, offering possibilities for the treatment of various diseases .
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and thiophene-containing molecules. Examples are:
- 2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- N-(3,3-diphenylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide .
Uniqueness
What sets N-(3,3-diphenylpropyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide apart is its combination of functional groups, which confer unique electronic and steric properties. This makes it a versatile compound for various applications, from synthetic chemistry to advanced materials .
Properties
Molecular Formula |
C25H23N3O3S |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C25H23N3O3S/c29-23(22-16-27-25(31)28(24(22)30)17-20-12-7-15-32-20)26-14-13-21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-12,15-16,21H,13-14,17H2,(H,26,29)(H,27,31) |
InChI Key |
XPJAIKFTDUJKQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CNC(=O)N(C2=O)CC3=CC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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